molecular formula C24H20N2O4 B11215817 Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate CAS No. 647375-59-5

Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate

Cat. No.: B11215817
CAS No.: 647375-59-5
M. Wt: 400.4 g/mol
InChI Key: MSMYIYOOGNAEHW-UHFFFAOYSA-N
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Description

Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate is a quinoxaline derivative. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities. This compound is characterized by the presence of two 4-methoxyphenyl groups and a carboxylate ester group attached to the quinoxaline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate typically involves the condensation of 4-methoxybenzil with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting quinoxaline derivative is then esterified using methyl chloroformate to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or platinum may be employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Scientific Research Applications

Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to the modulation of cellular pathways. For example, it may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Comparison with Similar Compounds

Biological Activity

Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate (CAS No. 647375-59-5) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, including antibacterial, antiviral, and anticancer properties.

The synthesis of this compound has been achieved through various methods, primarily involving the reaction of 4-methoxybenzil with 3,4-diaminobenzoic acid under specific conditions. The yields of the desired compound can vary based on the reaction parameters such as temperature and solvent used. For instance, a study reported yields of approximately 79% for the target compound when synthesized at 230 °C in aqueous conditions .

Property Value
Molecular FormulaC25H26N4O2
Molecular Weight382.5 g/mol
IUPAC NameThis compound
CAS Number647375-59-5

Antibacterial Activity

Research has shown that quinoxaline derivatives exhibit varying degrees of antibacterial activity. In particular, this compound has been evaluated against several bacterial strains. A study indicated that derivatives with methoxy groups generally show reduced antibacterial activity compared to those with electron-withdrawing groups . The structure-activity relationship (SAR) suggests that modifications to the phenyl rings significantly influence activity.

Antiviral Activity

Quinoxalines have been noted for their potential as antiviral agents, particularly against respiratory pathogens. This compound has shown promise in inhibiting viral replication mechanisms. It has been suggested that certain structural features enhance its effectiveness against viruses such as influenza and coronaviruses . The compound's ability to modulate immune responses through pathways like NF-kB activation further supports its potential therapeutic applications in viral infections.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it demonstrated significant cytotoxicity against liver carcinoma cells with an IC50 value of approximately 0.5 µg/mL . The presence of carboxylic acid functionality in the quinoxaline structure appears to correlate positively with its anticancer activity, highlighting the importance of functional group positioning in drug design.

Case Studies

  • Antibacterial Study : A comparative analysis of several quinoxaline derivatives revealed that this compound exhibited a zone of inhibition (ZOI) significantly lower than that of other derivatives with electron-withdrawing groups . This finding underscores the importance of substituent effects on biological activity.
  • Antiviral Efficacy : In vitro studies demonstrated that this compound could inhibit viral replication in cell cultures infected with respiratory viruses. The mechanism was linked to its ability to interfere with viral entry and replication processes .
  • Anticancer Activity : A study conducted on various cancer cell lines showed that this compound had an IC50 value comparable to established chemotherapeutics like doxorubicin, suggesting it could serve as a lead compound for further development in cancer therapy .

Properties

CAS No.

647375-59-5

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate

InChI

InChI=1S/C24H20N2O4/c1-28-18-9-4-15(5-10-18)22-23(16-6-11-19(29-2)12-7-16)26-21-14-17(24(27)30-3)8-13-20(21)25-22/h4-14H,1-3H3

InChI Key

MSMYIYOOGNAEHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OC)N=C2C4=CC=C(C=C4)OC

Origin of Product

United States

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